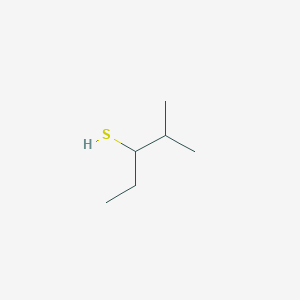

2-methylpentane-3-thiol

Description

Structure

3D Structure

Properties

CAS No. |

1639-04-9 |

|---|---|

Molecular Formula |

C6H14S |

Molecular Weight |

118.24 g/mol |

IUPAC Name |

2-methylpentane-3-thiol |

InChI |

InChI=1S/C6H14S/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3 |

InChI Key |

NTRKGRUMBHBCAM-UHFFFAOYSA-N |

SMILES |

CCC(C(C)C)S |

Canonical SMILES |

CCC(C(C)C)S |

Synonyms |

2-Methyl-3-pentanethiol |

Origin of Product |

United States |

Structural Context and Significance of Alkanethiols in Organic Chemistry

Functional Group Reactivity of the Thiol Moiety

The thiol group (-SH) is the sulfur analog of the alcohol's hydroxyl group (-OH), but its chemistry is distinct due to sulfur's larger size, lower electronegativity, and higher polarizability compared to oxygen. libretexts.orgchemistrytalk.org

Acidity: Thiols are significantly more acidic than their corresponding alcohols. masterorganicchemistry.comchemistrysteps.com The pKa of a typical alkanethiol is around 10-11, whereas for an alcohol it is around 16-18. This increased acidity means that thiols can be deprotonated by weaker bases, such as hydroxide, to form thiolate anions (RS⁻). chemistrysteps.com

Nucleophilicity: The resulting thiolate anions are excellent nucleophiles, even more so than the corresponding alkoxides. masterorganicchemistry.com Their high nucleophilicity and relatively low basicity make them effective in Sₙ2 reactions with alkyl halides to form thioethers (sulfides), with minimal competing elimination (E2) reactions. masterorganicchemistry.comchemistrysteps.com

Oxidation: The sulfur atom in a thiol can exist in various oxidation states. Mild oxidizing agents, such as iodine (I₂), readily oxidize thiols to form disulfides (R-S-S-R). masterorganicchemistry.comebsco.com This disulfide linkage is a crucial structural feature in many proteins. ebsco.com Stronger oxidizing agents can further oxidize thiols to sulfoxides, sulfones, or sulfonic acids. masterorganicchemistry.combyjus.com

Table 3: Comparison of Thiol and Alcohol Reactivity

| Property | Thiols (R-SH) | Alcohols (R-OH) |

| Acidity (pKa) | More acidic (~10-11) masterorganicchemistry.com | Less acidic (~16-18) |

| Nucleophilicity of Anion | Thiolate (RS⁻) is a stronger nucleophile masterorganicchemistry.com | Alkoxide (RO⁻) is a weaker nucleophile |

| Oxidation Product (Mild) | Disulfide (R-S-S-R) libretexts.org | Aldehyde/Ketone |

| Bond Strength | S-H bond is weaker | O-H bond is stronger |

Role as Key Molecular Structures in Complex Chemical Systems

The distinct properties of the thiol group make alkanethiols like 2-methylpentane-3-thiol valuable components in more complex systems.

Self-Assembled Monolayers (SAMs): Alkanethiols have a strong affinity for the surfaces of noble metals, particularly gold. sigmaaldrich.cnrsc.org This has led to their extensive use in forming highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). sigmaaldrich.cn The sulfur atom acts as a binding group to the gold surface, while the alkane chain provides structure through van der Waals interactions. sigmaaldrich.cnacs.org The terminal end of the thiol can be functionalized, allowing for the creation of custom surfaces with specific chemical properties (e.g., hydrophobic, hydrophilic, or for biochemical binding). sigmaaldrich.cnacs.org

Organic Synthesis: In synthetic chemistry, thiols are versatile intermediates. ebsco.comcymitquimica.com For instance, they react with aldehydes and ketones to form thioacetals. Cyclic thioacetals, formed from dithiols, are particularly stable and are used as protecting groups for carbonyls or to invert the polarity of the carbonyl carbon in Umpolung reactions. chemistrysteps.com

Complex Ligand Formation: The sulfur atom in alkanethiols can act as a ligand, forming stable complexes with metal ions. This property is relevant in fields ranging from coordination chemistry to geochemistry, where thiol-containing organic matter can play a role in the transport and deposition of metals like gold. researchgate.net

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of specific stereoisomers of this compound is paramount, as different isomers can exhibit distinct properties and biological activities. Methodologies to achieve this stereocontrol primarily involve the use of chiral auxiliaries to direct bond formation and the stereospecific derivatization of chiral precursors.

Chiral Auxiliary Applications in this compound Synthesis

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to guide the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com Once the desired stereocenter(s) are established, the auxiliary is cleaved and can often be recovered. wikipedia.org While direct application to this compound is not extensively documented in readily available literature, the synthesis of the closely related compound, 3-mercapto-2-methylpentan-1-ol, provides a powerful template for this approach. researchgate.netacs.org

A key strategy involves a highly diastereoselective aldol (B89426) reaction using a chiral auxiliary, such as an oxazolidinone or camphorsultam, to set the two contiguous stereocenters (C2 and C3). wikipedia.orgresearchgate.netacs.org For instance, an acyl group attached to a chiral auxiliary like (S)-4-benzyl-2-oxazolidinone can be enolized and reacted with an aldehyde. The bulky auxiliary shields one face of the enolate, forcing the electrophile (the aldehyde) to approach from the less hindered side, thereby creating the new stereocenters with high diastereoselectivity. Subsequent transformation of the resulting functional groups—reducing the carbonyl and converting the hydroxyl group to a thiol—would yield the target enantiopure this compound derivative. Camphorsultam has also been noted for its effectiveness as a chiral auxiliary in Michael additions of thiols to α,β-unsaturated systems, a reaction that forms a C-S bond with high diastereoselectivity. wikipedia.org

Stereo- and Enantioselective Derivatization Approaches

An alternative to chiral auxiliaries is the use of a chiral starting material that is then converted, or derivatized, into the target molecule. This can be achieved through chiral resolution of a racemic precursor or by starting from a molecule in the chiral pool.

Enzymatic resolution is a powerful technique. For example, a racemic mixture of a precursor alcohol, such as 2-methyl-3-pentanol (B165387), could be subjected to a lipase-catalyzed kinetic resolution. The enzyme would selectively acylate one enantiomer, allowing the acylated and unreacted enantiomers to be separated. Each of these enantiomerically enriched alcohols could then be converted to the corresponding thiol with retention or inversion of configuration, depending on the chosen method.

Another approach is to start with a chiral precursor and introduce the thiol functionality. For a related compound, (S)-2-Amino-4-methyl-pentane-1-thiol, a synthetic route begins with the chiral precursor L-leucinol. The hydroxyl group is converted to a thiol via a Mitsunobu reaction using thioacetic acid, which proceeds with inversion of configuration. researchgate.net Subsequent hydrolysis of the thioacetate (B1230152) yields the free thiol. A similar strategy could be envisioned starting from an enantiomerically pure 2-methyl-3-pentanol, converting the hydroxyl group into a good leaving group (like a tosylate or mesylate) and then displacing it with a sulfur nucleophile in an SN2 reaction, which would also proceed with inversion of stereochemistry. researchgate.netencyclopedia.pubmdpi.com

Table 1: Overview of Stereoselective Synthesis Strategies

| Method | Key Reagents/Components | Principle | Typical Outcome |

|---|---|---|---|

| Chiral Auxiliary-Controlled Aldol Reaction | Oxazolidinones, Camphorsultam, Aldehydes, Lewis Acids | Temporary attachment of a chiral group directs the approach of an electrophile, controlling the formation of new stereocenters. wikipedia.orgresearchgate.netacs.org | High diastereoselectivity in the formation of C2-C3 bond. researchgate.net |

| Stereoselective Derivatization (from chiral alcohol) | Enantiopure 2-methyl-3-pentanol, Tosyl chloride, NaSH or Thiourea (B124793) | Conversion of a resolved or chiral-pool starting material. An SN2 reaction with a sulfur nucleophile inverts the stereocenter at C3. researchgate.netencyclopedia.pub | High enantiomeric excess (ee), predictable stereochemical outcome. |

| Enzymatic Kinetic Resolution | Racemic precursor (e.g., 2-methyl-3-pentanol), Lipase, Acyl donor | Enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for separation. | Separated enantiomers with potentially high ee. |

| Mitsunobu Reaction | Chiral alcohol, Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃), Thioacetic acid | Converts a hydroxyl group to a thioacetate with inversion of configuration. | High enantiomeric purity with predictable inversion of stereochemistry. |

Mechanistic Investigations of Formation Reactions

The formation of the C-S bond in this compound can be achieved through several fundamental reaction mechanisms. The choice of pathway influences reaction conditions, potential byproducts, and stereochemical outcomes.

Nucleophilic Substitution Pathways for Thiol Generation (e.g., SN2 reactions with alkyl halides and thiourea)

The SN2 (bimolecular nucleophilic substitution) reaction is a common and straightforward method for preparing thiols. pressbooks.pubchemistryscore.comlibretexts.org This pathway involves the backside attack of a sulfur nucleophile on an alkyl halide, displacing the halide ion in a single, concerted step. masterorganicchemistry.com For the synthesis of this compound, the substrate would be 2-methyl-3-halopentane (e.g., 3-bromo-2-methylpentane).

Mechanism with Hydrosulfide (B80085) Anion: The reaction can be performed using a nucleophile like sodium hydrosulfide (NaSH). chemistryscore.comksu.edu.sa The hydrosulfide ion (-SH) attacks the carbon bearing the halogen, leading to the formation of the thiol. chemistryscore.com A significant drawback of this method is that the product thiol is also nucleophilic and can react with another molecule of the alkyl halide to form a dialkyl sulfide (B99878) (R-S-R') as an impurity. pressbooks.publibretexts.org Using a large excess of the hydrosulfide anion can help to minimize this side reaction. chemistryscore.comksu.edu.sa

Mechanism with Thiourea: To avoid the formation of sulfide byproducts, thiourea ((NH₂)₂C=S) is often used as the sulfur nucleophile. pressbooks.publibretexts.org The reaction proceeds in two steps:

Thiourea attacks the alkyl halide in an SN2 reaction to form a stable, intermediate S-alkylisothiouronium salt. pressbooks.pubksu.edu.sa

This salt is then hydrolyzed with an aqueous base (e.g., NaOH) to liberate the desired thiol and urea (B33335) as a byproduct. pressbooks.pub This method provides a much cleaner route to the thiol.

A key feature of the SN2 mechanism is the inversion of configuration at the stereocenter being attacked. masterorganicchemistry.commasterorganicchemistry.com Therefore, if one starts with (R)-3-bromo-2-methylpentane, the product will be (S)-2-methylpentane-3-thiol.

Radical-Mediated Thiol-Ene Click Reactions for C-S Bond Formation

The thiol-ene reaction is a powerful "click chemistry" method for forming C-S bonds. wikipedia.org It involves the addition of a thiol across a double bond (an alkene) and typically proceeds via a free-radical mechanism, which can be initiated by light (UV) or a radical initiator. wikipedia.orgthieme-connect.dersc.org

Mechanism:

Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol source (R-SH), such as thioacetic acid. thieme-connect.deresearchgate.net

Propagation: The thiyl radical adds to an alkene (e.g., 2-methyl-2-pentene). This addition is regioselective and follows an anti-Markovnikov pattern, meaning the sulfur atom adds to the less substituted carbon of the double bond, generating a carbon-centered radical at the more substituted position. wikipedia.orgthieme-connect.de

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. thieme-connect.de

To synthesize this compound, one could react 2-methyl-2-pentene (B165383) with a thiolating agent like thioacetic acid. The anti-Markovnikov addition would place the sulfur on C3, forming a thioacetate, which can then be hydrolyzed to the final thiol. This method is highly efficient and stereoselective in many cases. wikipedia.org

Carbocation Rearrangement Phenomena in Thiol Synthetic Routes

Synthetic routes that proceed through carbocation intermediates, such as SN1 reactions, must account for the possibility of molecular rearrangements. libretexts.org Carbocations will rearrange if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift. numberanalytics.commasterorganicchemistry.com This phenomenon can significantly complicate the synthesis of this compound by producing isomeric impurities.

Consider a synthetic attempt starting from 2-methyl-3-pentanol under strongly acidic conditions (e.g., with HBr to form the bromide, or attempting direct substitution).

Carbocation Formation: The hydroxyl group is protonated by the acid, turning it into a good leaving group (H₂O). Departure of water generates a carbocation at C3 of the 2-methylpentane (B89812) skeleton. This is a secondary (2°) carbocation. libretexts.org

Carbocation Rearrangement: This secondary carbocation is adjacent to a tertiary (3°) carbon at the C2 position. A 1,2-hydride shift can occur, where a hydrogen atom from C2, along with its bonding electrons, migrates to the positively charged C3. masterorganicchemistry.comlibretexts.org

Formation of a More Stable Carbocation: This shift results in the formation of a more stable tertiary carbocation at C2. libretexts.org

Nucleophilic Attack: The sulfur nucleophile (e.g., H₂S or -SH) will then attack this rearranged carbocation, leading to the formation of the undesired product, 2-methyl-2-pentanethiol, instead of the target this compound.

Because this rearrangement is rapid and thermodynamically favorable (a 2° carbocation converting to a more stable 3° carbocation), any synthetic strategy for this compound that relies on an SN1 pathway from a C3-functionalized precursor is likely to be low-yielding and produce significant amounts of the rearranged isomer. libretexts.orglibretexts.org

Table 2: Mechanistic Investigations of Formation Reactions

| Reaction Pathway | Key Reagents | Mechanism Summary | Key Features / Potential Issues |

|---|---|---|---|

| SN2 with Hydrosulfide | 2-methyl-3-halopentane, NaSH | Concerted backside attack by -SH nucleophile. chemistryscore.comlibretexts.org | Inversion of stereochemistry. masterorganicchemistry.com Side product: dialkyl sulfide. pressbooks.pub |

| SN2 with Thiourea | 2-methyl-3-halopentane, Thiourea, Base | Forms a stable S-alkylisothiouronium salt, followed by hydrolysis. pressbooks.pubksu.edu.sa | Inversion of stereochemistry. Avoids sulfide byproducts, yielding a cleaner product. pressbooks.pub |

| Radical Thiol-Ene Addition | 2-methyl-2-pentene, Thiol source (e.g., H₂S, Thioacetic acid), Radical initiator | Free-radical chain reaction involving thiyl radical addition to an alkene. wikipedia.orgthieme-connect.de | Anti-Markovnikov regioselectivity. wikipedia.org High efficiency, often considered a "click" reaction. |

| SN1 with Carbocation Rearrangement | 2-methyl-3-pentanol, Strong acid (e.g., HBr), Sulfur nucleophile | Formation of a secondary carbocation at C3, followed by a 1,2-hydride shift to form a more stable tertiary carbocation at C2. masterorganicchemistry.comlibretexts.org | Major product is the rearranged isomer (2-methyl-2-pentanethiol). libretexts.org Not a viable route for the target compound. |

An in-depth examination of the chemical reactivity and transformation pathways of this compound reveals a versatile chemistry centered around its sulfhydryl group. This article explores advanced synthetic methodologies and mechanistic details of its participation in condensation, redox, and derivatization reactions.

Sophisticated Analytical Methodologies for Trace Level Characterization and Quantification

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures of volatile compounds. For thiols like 2-methylpentane-3-thiol, gas chromatography and, more recently, liquid chromatography coupled with specialized detectors are the methods of choice. mdpi.com

Gas Chromatography (GC) Coupled with Specialized Detectors (e.g., GC-MS, GC-O, GC-SCD, GC-FPD)

Gas chromatography (GC) is a powerful technique for separating volatile compounds based on their boiling points and affinity for the stationary phase of the chromatographic column. lu.se When coupled with various detectors, GC provides both qualitative and quantitative information about the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique that combines the separation power of GC with the identification capabilities of mass spectrometry. nih.govnih.gov The mass spectrometer fragments the analyte molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. For enhanced sensitivity, especially for trace-level thiols, tandem mass spectrometry (GC-MS/MS) can be employed. mdpi.com

Gas Chromatography-Olfactometry (GC-O): This technique adds a sensory dimension to the analysis. As compounds elute from the GC column, they are split between a conventional detector (like MS or FID) and a sniffing port, where a trained analyst can detect and describe the odor of each compound. nih.govjfda-online.com This is particularly valuable for identifying odor-active compounds, as the human nose can sometimes be more sensitive than instrumental detectors for certain thiols. mdpi.com

Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD): The SCD is highly selective and sensitive for sulfur-containing compounds. gcms.czshimadzu.com It works by combusting the eluting compounds, which converts sulfur atoms into an excited state of sulfur dioxide. As the excited molecules return to their ground state, they emit light, which is detected. The response of the SCD is equimolar, meaning the signal is directly proportional to the number of sulfur atoms, simplifying quantification. frontiersin.orggcms.cz

Gas Chromatography-Flame Photometric Detector (GC-FPD): The FPD is another sulfur-selective detector. frontiersin.org In the FPD, sulfur compounds are burned in a hydrogen-rich flame, producing a characteristic emission of light at a specific wavelength (around 394 nm). While effective, the GC-SCD generally offers higher sensitivity and selectivity. frontiersin.orgnih.gov

Table 1: Comparison of GC Detectors for Thiol Analysis

| Detector | Principle | Selectivity | Sensitivity | Notes |

| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis. | High (with MS/MS) | High | Provides structural information for identification. nih.govmdpi.com |

| Olfactometry (O) | Human sensory detection. | High (for odor-active compounds) | Extremely high for some thiols | Subjective but crucial for aroma studies. mdpi.comnih.gov |

| Sulfur Chemiluminescence (SCD) | Chemiluminescent reaction of sulfur compounds. | Very High for Sulfur | Very High | Equimolar response simplifies quantification. frontiersin.orggcms.cz |

| Flame Photometric (FPD) | Emission of light from sulfur in a flame. | Good for Sulfur | Good | A cost-effective alternative to SCD. frontiersin.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) Coupled with Tandem Mass Spectrometry (HPLC-MS/MS)

While GC is traditionally used for volatile compounds, High-Performance Liquid Chromatography (HPLC) has emerged as a powerful alternative, particularly when dealing with derivatized thiols. acs.orgmdpi.com HPLC separates compounds based on their interactions with a stationary phase in a liquid mobile phase. Coupling HPLC with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the detection and quantification of thiols at ultra-trace levels. acs.orgnih.gov This approach often involves derivatizing the thiol to improve its chromatographic behavior and ionization efficiency in the mass spectrometer. acs.orgunipd.it

Ultraperformance Convergence Chromatography-Tandem Mass Spectrometry (UPC2-MS/MS) for Thiol Analysis

Ultraperformance Convergence Chromatography (UPC²) is a newer technique that utilizes compressed carbon dioxide as the primary mobile phase, bridging the gap between normal-phase LC and GC. mdpi.comlcms.cz When coupled with tandem mass spectrometry (UPC²-MS/MS), it offers a sensitive and efficient method for analyzing derivatized thiols. mdpi.comdntb.gov.ua This technique has shown promise in improving sensitivity compared to previous methods, allowing for the measurement of thiols at ultratrace levels in complex matrices. mdpi.comlcms.cz The use of supercritical fluid as a mobile phase can lead to better separation and faster analysis times. mdpi.com

Cutting-Edge Sample Preparation and Enrichment Strategies

Due to the low concentrations and high reactivity of thiols like this compound, effective sample preparation is critical for their successful analysis. mdpi.com These strategies aim to isolate and concentrate the target analytes from the sample matrix while minimizing degradation and interference.

Solid-Phase Extraction (SPE) and Stir Bar Sorptive Extraction (SBSE) Techniques

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. acs.orgnih.gov It involves passing a liquid sample through a cartridge containing a solid adsorbent. The analytes of interest are retained on the adsorbent while the matrix components are washed away. The analytes are then eluted with a small volume of a suitable solvent. acs.org For thiols, specific SPE sorbents, such as those containing silver ions (Ag+), have been developed to selectively capture these sulfur-containing compounds. acs.orgnih.gov

Stir Bar Sorptive Extraction (SBSE): SBSE is a solventless extraction technique that utilizes a magnetic stir bar coated with a sorptive material, typically polydimethylsiloxane (B3030410) (PDMS). mdpi.comresearchgate.net The stir bar is placed in the sample and stirred for a period of time, during which the analytes partition into the coating. The stir bar is then removed, and the analytes are thermally desorbed directly into a GC system. researchgate.netcsic.es SBSE offers high enrichment factors and is considered a green analytical technique due to the absence of solvents. mdpi.com

In-Situ Derivatization for Enhanced Analyte Stability and Detection

The high reactivity of the sulfhydryl (-SH) group in thiols makes them prone to oxidation and can cause poor chromatographic performance. mdpi.com Derivatization is a chemical modification of the analyte to improve its stability, volatility (for GC), or detectability. researchgate.netmdpi.com In-situ derivatization involves adding the derivatizing agent directly to the sample matrix, simplifying the workflow. researchgate.net

Several reagents are used for thiol derivatization:

Pentafluorobenzoyl chloride (PFBC) and Pentafluorobenzyl bromide (PFBBr): These reagents react with thiols to form stable derivatives that are amenable to GC analysis, often with highly sensitive electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). mdpi.comacs.org

4,4′-dithiodipyridine (DTDP): This reagent reacts with thiols under acidic conditions to form stable derivatives suitable for HPLC-MS/MS analysis. acs.orgmdpi.com

Ethyl propiolate (ETP): Used for GC analysis, ETP reacts with thiols in an alkaline medium. This derivatization can be combined with SBSE for a highly sensitive and green analytical method. mdpi.comencyclopedia.pub

Table 2: Common Derivatization Reagents for Thiol Analysis

| Derivatizing Agent | Analytical Technique | Key Advantages |

| Pentafluorobenzyl bromide (PFBBr) | GC-MS (NCI), GC-ECD | Forms stable derivatives, enhances sensitivity. mdpi.com |

| 4,4′-dithiodipyridine (DTDP) | HPLC-MS/MS, UPC²-MS/MS | Reacts at acidic pH, suitable for wine and beverage analysis. acs.orgmdpi.com |

| Ethyl propiolate (ETP) | GC-MS | Greener alternative to PFBBr, can be used with SBSE. mdpi.comencyclopedia.pub |

Selective Extraction Methods Utilizing Organomercurial Compounds (e.g., p-hydroxymercuribenzoate (B1229956), mercurated agarose (B213101) gel)

The specific and potent interaction between mercury and sulfur forms the basis of highly selective extraction methods for thiols from complex mixtures like food and beverages. nih.gov Organomercurial compounds are particularly effective because they reversibly bind to the sulfhydryl (-SH) group of thiols, allowing for their separation from other matrix components. nih.gov

One of the most widely used reagents is p-hydroxymercuribenzoate (p-HMB). researchgate.netdss.go.th The extraction process typically involves several key steps. First, an organic extract of the sample is obtained, often through liquid-liquid extraction (LLE) or solvent-assisted flavor evaporation (SAFE). nih.govsemanticscholar.org This extract is then treated with an aqueous solution of p-HMB. dss.go.th The thiol-p-HMB complexes that form are water-soluble and can be separated from the organic phase. dss.go.th To further purify the thiol fraction and remove any non-thiol compounds or excess p-HMB, the aqueous phase is often passed through an anion-exchange column, which retains the thiol-p-HMB complexes. dss.go.th Finally, the captured thiols are released from the p-HMB complex by introducing a stronger thiol, such as L-cysteine or dithiothreitol (B142953) (DTT), which displaces the target thiols from the mercury-containing resin. nih.govdss.go.th This released, concentrated thiol fraction can then be analyzed by gas chromatography (GC). dss.go.th This method has been successfully applied to isolate a variety of volatile thiols from wine and other complex matrices. researchgate.netdss.go.thresearchgate.net

Affinity chromatography using a mercurated agarose gel offers a more streamlined alternative to the multi-step p-HMB liquid extraction. tum.dechromatographyonline.com In this technique, an organomercurial compound, such as p-aminophenylmercuric acetate, is covalently bound to an agarose gel support (e.g., Affi-Gel 501). tum.de A volatile extract of the sample is passed through a column packed with this gel. semanticscholar.org The mercury moieties on the gel selectively capture thiols, including this compound, while other compounds pass through. chromatographyonline.com After rinsing the column to remove non-specifically bound substances, the captured thiols are eluted by passing a solution of a displacing agent like dithiothreitol (DTT) through the column. semanticscholar.org This approach has proven valuable for the selective isolation of thiols from complex food extracts, such as those from sesame seeds and coffee. semanticscholar.orgtum.de

Spectroscopic Characterization (Beyond Routine Identification)

Beyond simple detection, sophisticated spectroscopic methods are essential for the unambiguous structural confirmation and stereochemical analysis of this compound, especially when isolated from intricate biological or food matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds. twistaroma.frresearchgate.net For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its carbon skeleton and the position of the thiol group.

In the ¹H NMR spectrum, the protons on each carbon atom exhibit distinct chemical shifts and splitting patterns due to their unique electronic environments. docbrown.info The proton on the carbon bearing the thiol group (C3) would appear as a multiplet in the range of 2.5-3.5 ppm, shifted downfield by the adjacent sulfur atom. oregonstate.eduresearchgate.net The other protons on the alkane chain would appear further upfield (0.8-1.7 ppm), with their specific shifts and multiplicities determined by their neighboring protons. docbrown.infooregonstate.edu Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can be used to establish the connectivity between adjacent protons, confirming the entire spin system of the molecule. ox.ac.uk

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on standard chemical shift ranges and splitting rules.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ (C1) | ~0.9 | Triplet (t) | 3H |

| CH₂ (C2) | ~1.5 | Multiplet (m) | 2H |

| CH (C3) | ~2.7-3.2 | Multiplet (m) | 1H |

| CH (C4) | ~1.6 | Multiplet (m) | 1H |

| CH₃ (C5) | ~0.9 | Doublet (d) | 3H |

| CH₃ (iso-group) | ~1.0 | Doublet (d) | 3H |

| SH | ~1.3-1.8 | Triplet (t) or Broad Singlet | 1H |

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each of the six carbon atoms in their unique chemical environments. docbrown.infolibretexts.org The carbon atom attached to the thiol group (C3) would be expected to resonate in the approximate range of 40-55 ppm. oregonstate.edu

Furthermore, NMR is crucial for stereochemical assignment . Since C3 is a stereocenter, this compound exists as a pair of enantiomers. Determining the absolute configuration often involves derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid or newly developed aryl-tert-butoxyacetic acids. acs.orgresearchgate.net The reaction of the thiol with a CDA produces a mixture of diastereomers, which will exhibit separate, distinguishable signals in the NMR spectrum, allowing for the assignment of the absolute configuration. acs.orgresearchgate.netwiley.com

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is indispensable for identifying and quantifying trace-level compounds like this compound in complex samples. researchgate.nethpst.cz While the molecular ion peak (m/z 118 for C₆H₁₄S) confirms the compound's molecular weight, the fragmentation pattern provides a structural fingerprint. nowgonggirlscollege.co.innih.gov

The fragmentation of this compound is influenced by both the branched alkane structure and the thiol group. The fragmentation of the parent alkane, 2-methylpentane (B89812), is known to produce major fragments at m/z 71 (loss of a methyl group) and a base peak at m/z 43 (isopropyl cation). docbrown.infouni-saarland.de

The presence of the thiol group introduces characteristic fragmentation pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common pathway for thiols. For this compound, this could result in the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 89, or the loss of an isopropyl radical (•CH(CH₃)₂) to form an ion at m/z 75.

Loss of H₂S: A fragment corresponding to the loss of hydrogen sulfide (B99878) (M-34) can sometimes be observed, leading to an ion at m/z 84.

Alkane-like fragmentation: Cleavage at the branched carbon center can lead to stable carbocations, such as the prominent isopropyl cation [CH(CH₃)₂]⁺ at m/z 43. docbrown.info

In complex matrices, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) is often employed to differentiate the target analyte from co-eluting matrix components. hpst.czchromatographyonline.com These techniques provide highly accurate mass measurements and allow for the isolation of the molecular ion and subsequent fragmentation, generating a clean spectrum that is specific to this compound. hpst.cznih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound Based on general fragmentation rules for alkanes and thiols.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 118 | [C₆H₁₄S]⁺• | Molecular Ion (M⁺•) |

| 103 | [C₅H₁₁S]⁺ | Loss of •CH₃ (M-15) |

| 89 | [C₄H₉S]⁺ | α-cleavage: Loss of •C₂H₅ (M-29) |

| 84 | [C₆H₁₂]⁺• | Loss of H₂S (M-34) |

| 75 | [C₃H₇S]⁺ | α-cleavage: Loss of •C₃H₇ (M-43) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Mechanistic Studies of 2 Methylpentane 3 Thiol in Chemoreception and Olfactory Science

Quantitative Structure-Odor Relationship (QSOR) Studies

QSOR studies aim to establish a correlation between the chemical structure of a molecule and its perceived odor characteristics, including its detection threshold. These studies provide valuable insights into how subtle changes in a molecule's architecture can profoundly impact its interaction with the olfactory system.

Influence of Molecular Structure and Steric Effects on Odor Thresholds

The odor threshold, the minimum concentration of a substance that can be detected by the human nose, is significantly influenced by the molecule's three-dimensional shape and steric properties. Research on various homologous series of alkanethiols has demonstrated that steric effects play a crucial role in determining their odor thresholds. researchgate.netnih.gov

Correlations between Carbon Chain Length and Olfactory Power

A consistent finding across studies of homologous series of aliphatic compounds, including thiols, is the correlation between the length of the carbon chain and olfactory potency. researchgate.netnih.govresearchgate.net Generally, for alkanethiols, a minimum in odor thresholds is observed for compounds containing five to seven carbon atoms. researchgate.netnih.gov As the carbon chain is extended beyond this optimal length, the odor threshold tends to increase exponentially. researchgate.netnih.gov This trend suggests that there is an ideal molecular size for optimal interaction with the olfactory receptors responsible for detecting these compounds. Shorter-chain thiols are often detected at lower concentrations than many other functional groups of similar size, such as alcohols and ketones. mdpi.com

| Compound | Number of Carbon Atoms | Odor Threshold (ng/L in air) | Odor Description |

|---|---|---|---|

| Methanethiol | 1 | - | Garlic-like |

| Ethanethiol | 2 | - | Garlic-like |

| 1-Pentanethiol | 5 | - | Burned-roasted |

| 1-Hexanethiol | 6 | - | Burned-roasted |

| 1-Heptanethiol | 7 | - | - |

| 1-Octanethiol | 8 | - | - |

| 1-Nonanethiol | 9 | - | Soapy |

Molecular Interactions with Olfactory Receptors

The detection of 2-methylpentane-3-thiol, like other odorants, is mediated by its binding to specific G protein-coupled receptors (GPCRs) within the olfactory epithelium. batistalab.comresearchgate.net The specificity and nature of these interactions are key to understanding the perception of its unique odor.

Specificity and Tuning of Human Odorant Receptors (e.g., OR2M3) for this compound

Research has identified specific human odorant receptors that are highly tuned to detect certain thiols. One such receptor, OR2M3, has been shown to be exceptionally specific for 3-mercapto-2-methylpentan-1-ol, a structurally related thiol found in onions. researchgate.netnih.govresearchgate.net Out of a large panel of key food odorants, OR2M3 responded exclusively to this compound, demonstrating a high degree of specificity. nih.govresearchgate.net This narrow tuning of a receptor for a specific thiol can explain both the distinct odor quality and the low detection threshold associated with it. researchgate.netnih.gov While some olfactory receptors are broadly tuned, responding to a range of odorants, others, like OR2M3, are specialists. nih.govresearchgate.net The existence of such specialized receptors for thiols underscores their importance in human chemical sensing. nih.govresearchgate.net

Computational Modeling of Ligand-Receptor Binding and Activation

To gain a deeper understanding of the interactions between this compound and its cognate receptors, computational modeling techniques have been employed. nih.govnih.gov Homology modeling, docking studies, and quantum mechanics/molecular mechanics (QM/MM) calculations have been used to predict the three-dimensional structure of olfactory receptors and to simulate the binding of ligands. nih.govoup.com

Formation and Transformation Pathways in Complex Chemical and Biochemical Systems

Chemical Reaction Pathways in Food Matrices

The high temperatures and complex chemical environments associated with food processing can lead to the formation and degradation of a vast array of volatile compounds. However, the specific pathways involving 2-methylpentane-3-thiol are not extensively documented.

Maillard Reaction Mechanisms Leading to this compound Formation

The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that is responsible for the development of flavor and color in cooked foods. nih.govijfsab.com This complex cascade of reactions is a well-known source of many heterocyclic compounds and thiols that contribute to meaty and roasted aromas, such as 2-methyl-3-furanthiol (B142662) and 2-furfurylthiol. nih.govresearchgate.net The reaction typically involves the degradation of the sulfur-containing amino acid cysteine. researchgate.net

Despite the Maillard reaction's recognized role in generating a wide variety of sulfur compounds, specific evidence detailing a mechanism for the formation of this compound through this pathway is not prominently featured in current scientific literature. The formation of its branched, six-carbon aliphatic structure is not a typical outcome of the reaction between common sugars and cysteine alone.

Influence of Precursor Compounds and Processing Conditions (e.g., Phospholipids, Xylose, Cysteine, Heating)

The generation of flavor compounds is highly dependent on the specific precursors available and the processing conditions applied.

Cysteine and Xylose: The reaction between the amino acid cysteine and the pentose (B10789219) sugar xylose is known to produce important meat-like aroma compounds, notably 2-methyl-3-furanthiol and 2-furfurylthiol, under thermal processing. nih.govresearchgate.net However, studies focusing on this specific precursor combination have not identified this compound as a resulting product. The presence of lipids, such as lard, in a cysteine-xylose model system has been shown to suppress the formation of most sulfur-containing compounds. researchgate.net

Phospholipids: Phospholipids are integral components of cell membranes and can act as precursors to flavor compounds during cooking. mdpi.com While they are a source of fatty acids that can undergo oxidation and interact with Maillard reaction products, their direct role as a sulfur source or a carbon backbone for the specific formation of this compound is not established.

Heating: Thermal processing is the driving force for these reactions. The temperature and duration of heating are critical parameters that influence the types and quantities of volatile compounds formed. nih.gov Without defined precursor pathways, the specific heating conditions that might lead to this compound formation remain uncharacterized.

Degradation and Transformation Pathways During Thermal Processing

Microbial and Enzymatic Formation and Biotransformation Mechanisms

Enzymatic and microbial pathways represent significant routes for the biogenesis of thiols in both natural and fermented products. These reactions occur under milder conditions than thermal processing and exhibit high specificity.

Role of Microorganisms and Enzymes (e.g., Cysteine-S-conjugate β-lyase) in Thiol Biogenesis

A key class of enzymes involved in the formation of volatile thiols is the cysteine-S-conjugate β-lyases (EC 4.4.1.13). wikipedia.org These pyridoxal (B1214274) 5'-phosphate-dependent enzymes are found in microorganisms and plants and play a crucial role in flavor generation. mdpi.comnih.gov They catalyze the β-elimination reaction of a cysteine S-conjugate, which is a non-volatile precursor, to release a free, volatile thiol, along with pyruvate (B1213749) and ammonia. wikipedia.orgnih.gov

The general reaction is as follows: An L-cysteine-S-conjugate + H₂O → a thiol + NH₃ + pyruvate. wikipedia.org

For this compound to be formed via this enzymatic pathway, a specific, non-volatile precursor, S-(2-methylpentan-3-yl)-L-cysteine, would need to be present in the substrate. The enzyme would then cleave the carbon-sulfur bond to release the free thiol. While this mechanism is well-established for other polyfunctional thiols in foods like wine and beer, the specific precursor for this compound and the microorganisms that actively produce it have yet to be fully investigated. mdpi.com

| Substrate | Enzyme | Products |

|---|---|---|

| L-cysteine-S-conjugate | Cysteine-S-conjugate β-lyase | Thiol, Pyruvate, Ammonia |

| Proposed: S-(2-methylpentan-3-yl)-L-cysteine | Cysteine-S-conjugate β-lyase | This compound, Pyruvate, Ammonia |

Biosynthetic Routes in Natural Product Chemistry (e.g., in Allium species)

Research has confirmed the presence of this compound (also known as 2-methyl-3-pentanethiol) in yellow onion (Allium cepa). nih.gov The characteristic flavors of Allium species are primarily due to the enzymatic breakdown of non-volatile sulfur precursors known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). mdpi.comnih.gov

The primary biosynthetic pathway in onions involves the following steps:

Upon tissue damage (e.g., cutting or chewing), the enzyme alliinase, which is physically separated from its substrates in intact cells, comes into contact with ACSOs. mdpi.comuga.edu

Alliinase cleaves the ACSOs to form highly reactive sulfenic acids, pyruvate, and ammonia. uga.edunih.gov

These sulfenic acids then undergo spontaneous, non-enzymatic rearrangement to produce a complex mixture of volatile sulfur compounds, including thiosulfinates, which are responsible for the pungent aroma. mdpi.comuga.edu

While this pathway explains the formation of many key onion volatiles, the precise biosynthetic route to the branched alkyl structure of this compound within this system is not fully elucidated. It may arise from a minor, yet-to-be-identified cysteine sulfoxide (B87167) precursor or through secondary reactions of the initial breakdown products. A proposed chemical pathway for the formation of various thiols in onion involves the reaction of propanal with hydrogen sulfide (B99878), which are both known to be generated from the degradation of ACSOs. researchgate.netresearchgate.net This suggests that both enzymatic and subsequent chemical reactions within the onion matrix contribute to the final profile of volatile thiols.

| Component Type | Example(s) | Role |

|---|---|---|

| Primary Precursor | S-alk(en)yl-L-cysteine sulfoxides (ACSOs) | Stable, non-volatile sulfur compounds stored in the cell. nih.gov |

| Primary Enzyme | Alliinase | Catalyzes the initial cleavage of ACSOs upon tissue damage. uga.edu |

| Reactive Intermediate | Sulfenic acids | Unstable products of alliinase action that rearrange into volatile compounds. mdpi.com |

| Known Constituent | This compound | Identified as a volatile component in Allium cepa. nih.gov |

Biocatalytic Approaches for the Production of Thiols

The synthesis of specific thiols, such as this compound, through biocatalysis represents a growing field of interest, offering environmentally benign alternatives to traditional chemical methods. While direct enzymatic synthesis of this compound is not extensively documented, general biocatalytic strategies for producing aliphatic thiols and related sulfur compounds are well-established and provide a foundational framework.

Enzymes, particularly lipases and methyltransferases, are central to these biocatalytic approaches. Lipases, for instance, can catalyze the formation of thioesters from thiols and vinyl esters, a process that can be conducted in continuous-flow microreactors for high efficiency. mdpi.com Research has demonstrated that lipases like Lipase TL IM from Thermomyces lanuginosus can achieve high conversion rates under mild conditions. mdpi.com Such systems could potentially be adapted for reactions involving aliphatic thiols like this compound. The enzymatic thioesterification of short-chain acids with thiols using immobilized lipases is another viable route. researchgate.net

Methyltransferases offer another pathway, primarily for the S-methylation of thiols. These enzymes use S-adenosyl-l-methionine as a methyl group donor to create methyl thioethers. inchem.org In some organisms, like the ciliate Tetrahymena thermophila, methyltransferases have been shown to methylate not only aromatic thiols but also sulfide, indicating a broad substrate range that might include aliphatic thiols. nih.gov Furthermore, cobalamin-dependent methyltransferases can be used in demethylation reactions where thiols act as "methyl traps," a process that underscores the dynamic enzymatic manipulation of thiol-containing molecules. researchgate.net

These biocatalytic methods offer high specificity and operate under mild reaction conditions, minimizing side reactions and environmental impact. mdpi.comresearchgate.net The optimization of parameters such as temperature, substrate molar ratio, and enzyme immobilization is crucial for maximizing yield and efficiency. mdpi.comresearchgate.net

| Biocatalytic Approach | Enzyme Class | Example Reaction | Key Features |

|---|---|---|---|

| Thioester Synthesis | Lipase (e.g., from Thermomyces lanuginosus) | Transesterification of a thiol with a vinyl ester | High efficiency, mild conditions (e.g., 50°C), can be used in continuous-flow microreactors. mdpi.com |

| S-Methylation | Methyltransferase | Methylation of aliphatic or aromatic thiols using S-adenosyl-l-methionine | Produces methyl thioether metabolites; catalyzed by enzymes like thiol methyltransferase. inchem.org |

| Demethylation (Thiol as Methyl Acceptor) | Cobalamin-dependent Methyltransferase | Anaerobic demethylation of methyl phenyl ethers using a thiol as a methyl trap | Allows for demethylation under mild, anaerobic conditions, preventing oxidative side reactions. researchgate.net |

Thiol Redox Biochemistry in Biological Contexts

The thiol group is a cornerstone of redox biochemistry, primarily due to the reactivity of cysteine residues in proteins. The sulfur atom's ability to exist in various oxidation states allows it to participate in critical biological functions, from structural stabilization to redox signaling. libretexts.orgnih.gov

Interconversion between Thiol and Disulfide States in Proteins and Peptides (e.g., Cysteine residues)

One of the most significant reactions involving thiols in biology is the reversible oxidation to form a disulfide bond (-S-S-). This thiol-disulfide interchange is fundamental to protein folding, structure stabilization, and the regulation of protein function. nih.govnih.govfrontiersin.org In proteins, two cysteine residues can be oxidized to form a covalent disulfide link, which can occur within a single polypeptide chain (intrachain) or between two separate chains (interchain). libretexts.org

This process is not spontaneous on a biologically relevant timescale and is therefore tightly regulated by a suite of enzymes. nih.gov In prokaryotes, the Dsb (disulfide bond) family of proteins, such as DsbA, catalyzes the formation of disulfide bonds in the periplasmic space. nih.govebi.ac.uk DsbA directly oxidizes protein thiols and is subsequently reoxidized by DsbB. nih.gov In eukaryotes, this process occurs in the endoplasmic reticulum and is mediated by protein disulfide isomerase (PDI). nih.gov

The cellular environment plays a crucial role; the cytoplasm is maintained in a reduced state by antioxidants like glutathione (B108866), meaning intracellular proteins typically have free cysteine thiols. libretexts.org In contrast, the more oxidizing environment of the endoplasmic reticulum and extracellular space favors disulfide bond formation. libretexts.orgplos.org This interconversion acts as a molecular switch, where changes in the cellular redox state can alter protein structure and function by modifying critical cysteine residues. plos.orgresearchgate.net This redox regulation is vital for antioxidant defense and cell signaling pathways. nih.govresearchgate.net A small molecule like this compound could potentially interact with this system by forming mixed disulfides with endogenous thiols like glutathione or cysteine residues in proteins.

| Protein | Organism/Compartment | Function | Mechanism |

|---|---|---|---|

| DsbA (Disulfide bond protein A) | Prokaryotic Periplasm | Catalyzes the formation of disulfide bonds in secreted proteins. nih.gov | Directly transfers its disulfide bond to substrate proteins via thiol-disulfide exchange. nih.govebi.ac.uk |

| PDI (Protein Disulfide Isomerase) | Eukaryotic Endoplasmic Reticulum | Catalyzes the formation and isomerization of disulfide bonds during protein folding. nih.gov | Forms a mixed disulfide intermediate with the substrate protein to introduce new disulfide bonds. nih.gov |

| Glutathione (GSH) | Cytoplasm (and other compartments) | Maintains a reduced intracellular environment; acts as a redox buffer. libretexts.orgfrontiersin.org | Can reduce disulfide bonds and scavenge reactive oxygen species, forming oxidized glutathione (GSSG). frontiersin.org |

| Thioredoxin (Trx) | Cytoplasm | Reduces disulfide bonds in proteins, regulating enzyme activity. plos.org | Contains a redox-active CXXC motif that cycles between a disulfide and a dithiol state. ebi.ac.uk |

In Silico Modeling of Biochemical Pathways Involving Thiols

Computational modeling has become an indispensable tool for understanding the complex reactivity of thiols in biological systems. conicet.gov.armdpi.com These in silico approaches provide molecular-level insights that are often difficult to obtain through experimental methods alone. conicet.gov.arnih.gov Techniques range from quantum mechanics/molecular mechanics (QM/MM) methods to classical molecular dynamics (MD) simulations.

QM/MM simulations are particularly powerful for studying chemical reactions, such as thiol oxidation or thiol-disulfide exchange. nih.govrsc.org By treating the reactive center (e.g., the sulfur atoms) with high-level quantum mechanics and the surrounding protein and solvent with more efficient classical mechanics, these models can accurately calculate reaction energy barriers and elucidate detailed mechanisms. rsc.orgnih.gov Such studies have been used to investigate the formation of the trisulfide transition state during thiol-disulfide exchange and to explain how the protein environment influences the reactivity of specific cysteine residues. rsc.org

Molecular dynamics simulations, on the other hand, are used to explore the conformational dynamics of thiol-containing proteins and how these dynamics relate to function. mdpi.com MD can reveal how the binding of substrates or changes in the redox state affect protein motion, active site organization, and solvent accessibility. mdpi.com Furthermore, computational tools can predict key physicochemical properties that govern thiol reactivity, such as the pKa of the thiol group, which is highly sensitive to the local protein environment. nih.gov Machine learning models are also emerging as valuable tools for predicting which cysteine residues in a protein are most likely to be redox-sensitive. nih.gov For a specific molecule like this compound, these computational methods could be used to model its interaction with enzyme active sites, predict its reactivity with biological oxidants, and simulate its transport through cellular pathways. mdpi.comnih.gov

| Method | Primary Application | Type of Information Provided |

|---|---|---|

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying chemical reaction mechanisms. nih.govrsc.org | Reaction pathways, transition state structures, activation energy barriers. rsc.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Investigating protein dynamics and interactions. mdpi.com | Conformational changes, substrate/ligand binding, solvent accessibility, protein stability. mdpi.com |

| pKa Calculations | Predicting the ionization state of thiol groups. nih.gov | Determination of whether a cysteine exists in the more reactive thiolate form at physiological pH. nih.gov |

| Machine Learning (ML) Models | Predicting redox-sensitive residues and post-translational modifications. nih.gov | Identification of cysteine residues likely to undergo oxidation, S-nitrosation, or form disulfide bonds. nih.gov |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Building Block in Advanced Organic Synthesis

As a functionalized alkane, 2-methylpentane-3-thiol serves as a versatile building block for introducing sulfur-containing moieties into more complex molecular architectures. The reactivity of its sulfhydryl (-SH) group is central to its role in synthetic chemistry.

Thiols are fundamental precursors for a wide array of sulfur-containing compounds, including thioethers (sulfides) and various heterocyclic systems. pressbooks.publibretexts.org General synthetic strategies that apply to thiols like this compound include nucleophilic substitution reactions where the thiolate anion attacks an electrophilic carbon, such as in an alkyl halide, to form a thioether. organic-chemistry.org The synthesis of thioethers is a common transformation that leverages the nucleophilicity of the thiol. organic-chemistry.org

Furthermore, thiols are key reactants in the construction of sulfur-containing heterocycles, which are prevalent in medicinal chemistry. researchgate.net Methodologies for synthesizing these rings include intramolecular cyclization, oxidative carbon-hydrogen bond functionalization, and cycloaddition reactions. researchgate.netresearchgate.netacs.org For instance, vinyl sulfides, which can be derived from thiols, react with specific reagents to form α,β-unsaturated thiocarbenium ions that subsequently cyclize to yield sulfur-containing heterocycles. researchgate.netacs.org Another established route involves the reaction of heterocyclic halides with a sulfur source like sodium thiosulfate (B1220275) to produce heterocyclic thiols, which can then be further elaborated. tandfonline.com

The utility of this compound extends to its role as a transient intermediate in multi-step syntheses. The thiol group can be strategically modified to facilitate the construction of a larger molecular framework. For example, thiols can be oxidized to form sulfonyl chlorides. vulcanchem.com The corresponding derivative, 2-methylpentane-3-sulfonyl chloride, is a powerful electrophile used in sulfonylation reactions, particularly for creating sulfonamides, a critical functional group in many pharmaceutical compounds. vulcanchem.com The branched structure of the pentyl group in this compound can impart specific steric and electronic properties to the final molecule, influencing its biological activity or material properties. vulcanchem.com Thiol-containing compounds are recognized for their utility in synthesizing complex molecules for pharmaceuticals and agrochemicals through reactions like nucleophilic substitutions and Michael additions.

Thiol-Ene Click Chemistry and Polymer Applications

Thiol-ene "click" chemistry has emerged as a highly efficient and versatile method for polymer synthesis and modification. This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene), typically initiated by radicals. wikipedia.orgrsc.org

The thiol-ene reaction is prized in polymer science for its high efficiency, rapid rates, tolerance to various functional groups, and insensitivity to oxygen, which typically inhibits radical polymerizations. wiley.comradtech.org The reaction proceeds via a free-radical chain mechanism consisting of distinct steps: wikipedia.orgwiley.com

Initiation: A radical initiator (activated by UV light or heat) abstracts a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (RS•). wikipedia.org

Propagation: This is a two-step process. First, the thiyl radical adds to an alkene (ene) in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. rsc.orgwiley.com Second, this carbon-centered radical abstracts a hydrogen from another thiol molecule in a chain-transfer step. This regenerates a thiyl radical and forms the final thioether product. wikipedia.orgwiley.com

Termination: The reaction ceases when two radicals combine. rsc.org

This step-growth mechanism allows for the creation of highly uniform polymer networks with narrow glass transition regions, which is advantageous for producing materials with predictable and consistent properties. wikipedia.orgwiley.com

The structure of the thiol monomer, specifically the substitution on the carbon adjacent to the sulfhydryl group, has a profound impact on the kinetics of thiol-ene polymerization and the properties of the resulting polymer. researchgate.net this compound is a secondary thiol, and its reactivity is distinct from primary or tertiary thiols.

Studies comparing different thiol structures have shown that for monofunctional systems, the reaction rate depends on both steric and electronic interactions. acs.org For instance, in reactions with certain alkenes, secondary thiols have been observed to react faster than primary thiols, while in other systems, the primary thiol is faster. acs.org The stability of the resulting polymer resin can also be affected; formulations with primary thiols are sometimes less stable and gel more quickly than those with corresponding secondary thiols. acs.org

Table 1: Influence of Thiol Structure on Thiol-Ene Polymerization

| Thiol Type | Steric Hindrance | Effect on Chain-Transfer Step | Effect on Propagation Step | General Impact on Polymerization Rate | Resulting Polymer Properties |

| Primary (R-CH₂-SH) | Low | Generally fast; less sterically hindered. researchgate.net | Rate influenced by electronic effects. | Often high, especially if chain-transfer is rate-limiting. acs.org | Can form less stable resins that gel quickly. acs.org |

| Secondary (R₂-CH-SH) | Moderate | Slower than primary due to increased steric bulk. researchgate.net | Rate is a balance of steric and electronic factors. acs.org | Highly dependent on the rate-limiting step of the specific thiol-ene system. researchgate.netacs.org | Can exhibit higher glass transition temperatures in some systems. researchgate.net |

| Tertiary (R₃-C-SH) | High | Significantly slower due to severe steric hindrance. researchgate.net | Rate is substantially reduced. | Generally much slower than primary or secondary thiols. acs.org | Leads to lower conversion rates and different network structures. |

Coordination Chemistry and Metal-Thiolate Complexes

Thiolates (RS⁻), the conjugate bases of thiols, are classified as soft Lewis bases and readily form stable coordination complexes with soft Lewis acidic metal ions. wikipedia.org This makes this compound a suitable ligand for a variety of metals, particularly those in the late transition series like silver (Ag), gold (Au), and copper (Cu). wikipedia.org

The reaction of a thiol with a metal salt, often via salt metathesis or deprotonation, leads to the formation of metal-thiolate complexes. wikipedia.org These complexes can range from simple mononuclear species to intricate coordination polymers. The structure of the resulting complex is influenced by the steric bulk of the thiol's alkyl group, the metal-to-ligand ratio, and the reaction conditions. xmu.edu.cn

While specific studies on this compound are limited, extensive research on the closely related tertiary thiol, 3-methylpentane-3-thiol, provides significant insight. Crystalline (3-methylpentane-3-thiolato)silver is a one-dimensional coordination polymer. xmu.edu.cnresearchgate.net Its structure consists of two intertwined, non-molecular strands of (-Ag-S-)n. xmu.edu.cnresearchgate.net In these chains, silver and sulfur atoms alternate, and the bulky alkyl groups radiate outwards, separating the polymer chains from each other. researchgate.net The silver atoms in this structure are approximately linearly coordinated by two bridging thiolate ligands. researchgate.net Given these findings, it is highly probable that this compound would form similar stable, polymeric complexes with Ag(I) and other soft metal ions. The coordination can also involve the formation of discrete cyclic structures, such as the Au₄(SR)₄ tetramers observed with other thiols. acs.org

Q & A

Q. How is the structural identification of 2-methylpentane-3-thiol validated using IUPAC nomenclature, and what common errors arise in its naming?

The IUPAC name prioritizes the thiol (-SH) functional group, assigning the lowest possible number to its position. For this compound, the longest carbon chain (pentane) is numbered to position the -SH group at C3, with a methyl branch at C2. Common errors include misnumbering the chain (e.g., placing the -SH group at C2) or omitting the hyphen in "pentane-3-thiol" . Validation requires cross-referencing with spectral data (e.g., NMR) and authoritative nomenclature guides.

Q. What synthetic routes are recommended for laboratory-scale preparation of this compound?

A common method involves nucleophilic substitution of 3-bromo-2-methylpentane with thiourea, followed by hydrolysis to yield the thiol. Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical to minimize side reactions like oxidation to disulfides. Catalytic bases (e.g., KOH) improve reaction efficiency .

Q. Which analytical techniques are optimal for quantifying this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., DB-WAX) is preferred due to the compound’s volatility. Derivatization (e.g., with N-ethylmaleimide) enhances detection limits. For structural confirmation, H NMR (δ ~1.3–1.5 ppm for methyl groups, δ ~2.5 ppm for -SH adjacent CH) and FT-IR (S-H stretch ~2550 cm) are used .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound’s strong odor and potential toxicity require use in fume hoods with PPE (gloves, goggles). Storage under inert gas (N) prevents oxidation. Safety assessments recommend limiting airborne exposure to <0.1 ppm (ACGIH guidelines) and avoiding skin contact due to possible sensitization .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in oxidation studies be resolved?

Discrepancies in oxidation rates (e.g., to disulfides vs. sulfonic acids) often stem from trace metal impurities or oxygen concentration variations. Controlled experiments using radical inhibitors (e.g., BHT) and standardized O partial pressures (e.g., 1 atm) are critical. Kinetic studies via UV-Vis or Raman spectroscopy can isolate reaction pathways .

Q. What thermodynamic properties (e.g., enthalpy of formation, vapor pressure) are critical for modeling this compound’s environmental behavior?

Experimental vapor pressure data (e.g., Antoine equation parameters) and enthalpy of formation (ΔH) derived from combustion calorimetry are essential. Computational methods (e.g., DFT with B3LYP/6-311++G**) provide supplementary estimates but require validation against empirical datasets like NIST Chemistry WebBook .

Q. How does steric hindrance from the methyl group influence the compound’s nucleophilic substitution reactions?

The methyl branch at C2 reduces accessibility to the -SH group, slowing S2 reactions. Kinetic studies comparing this compound with linear analogs (e.g., pentane-3-thiol) show a 30–50% decrease in reaction rates with bulky electrophiles (e.g., methyl iodide). Solvent polarity adjustments (e.g., using DMSO) can mitigate steric effects .

Q. What computational strategies are effective for predicting the compound’s interaction with biological receptors (e.g., odorant receptors)?

Molecular docking (e.g., AutoDock Vina) combined with MD simulations can model binding affinities to receptors like OR1A1. Key parameters include ligand conformational flexibility and sulfur’s electronegativity. Experimental validation via calcium imaging in heterologous cells expressing odorant receptors is recommended .

Methodological Guidance

- Data Contradiction Analysis : Always replicate experiments under controlled conditions (e.g., inert atmosphere) and cross-validate with orthogonal techniques (e.g., GC-MS and NMR).

- Experimental Design : Use fractional factorial designs to optimize synthesis parameters (e.g., temperature, solvent ratio) while minimizing resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.